1,3-Dioxolan-2-one, 4-(chloromethyl)-

Description

The exact mass of the compound 4-(Chloromethyl)-1,3-dioxolan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dioxolan-2-one, 4-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolan-2-one, 4-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

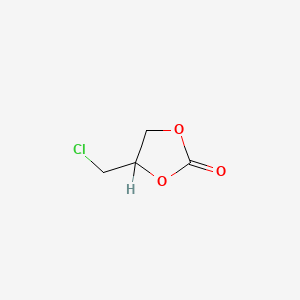

Structure

2D Structure

Properties

CAS No. |

2463-45-8 |

|---|---|

Molecular Formula |

C4H5ClO3 |

Molecular Weight |

136.53 g/mol |

IUPAC Name |

4-chloro-1,3-dioxan-2-one |

InChI |

InChI=1S/C4H5ClO3/c5-3-1-2-7-4(6)8-3/h3H,1-2H2 |

InChI Key |

HSONPEIWAFGLCA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)CCl |

Other CAS No. |

2463-45-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8), a versatile chemical intermediate. This document collates essential information on its chemical and physical properties, synthesis, spectral data, and safety, presented in a clear and accessible format for laboratory and development applications.

Core Properties and Data

4-(chloromethyl)-1,3-dioxolan-2-one, also known as (chloromethyl)ethylene carbonate, is a cyclic carbonate with the chemical formula C₄H₅ClO₃.[1] It serves as a key building block in various organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below. Data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 2463-45-8 | [1][2][3] |

| Molecular Formula | C₄H₅ClO₃ | [1][3][4] |

| Molecular Weight | 136.53 g/mol | [1][3][4] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 181.03°C (estimate) | [5] |

| Density | 1.3647 (estimate) | [5] |

| Refractive Index | 1.4320 (estimate) | [5] |

| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N | [1][2] |

| SMILES | ClCC1COC(=O)O1 | [3] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Purity | 95% | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 4-(chloromethyl)-1,3-dioxolan-2-one.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound, which is a valuable reference for identity confirmation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available in the supplementary information of several research articles, confirming the structure of the molecule.[6][7][8] The key chemical shifts in ¹H NMR (CDCl₃, 400 MHz) are observed at approximately δ 4.98-4.93 (m, 1H, OCH), 4.59 (t, J = 8.6 Hz, 1H, OCH₂), 4.41 (q, 1H, OCH₂), and 3.80-3.71 (m, 2H, ClCH₂).[7]

Synthesis and Experimental Protocols

The primary and most widely reported method for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin.[9][10] This reaction is typically catalyzed by various systems, including metal complexes and ionic liquids.[9][10]

General Experimental Protocol for Synthesis

A representative experimental protocol for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the cycloaddition of CO₂ to epichlorohydrin is as follows:

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is used as the reaction vessel.

-

Charging of Reactants: The autoclave is charged with epichlorohydrin and the chosen catalyst (e.g., a metal complex or an ionic liquid).

-

Pressurization with CO₂: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure.

-

Reaction Conditions: The mixture is heated to the specified temperature (typically ranging from 50-110°C) and stirred for a set reaction time.[10]

-

Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. After the reaction is complete, the reactor is cooled, and the excess CO₂ is carefully vented.

-

Purification: The resulting product is purified by methods such as distillation or column chromatography to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.

Safety and Handling

4-(chloromethyl)-1,3-dioxolan-2-one is classified as harmful if swallowed.[4][11] It is also reported to cause skin and serious eye irritation.[12] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area, such as a fume hood.[12]

Toxicological Data: The oral LD50 in rats is reported as 80 mg/kg.[5][13] It is also noted to have experimental reproductive effects.[11][13] When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[11][13] For long-term storage, it is recommended to keep the compound at a temperature between 10°C and 25°C.[4]

This technical guide provides a foundational understanding of 4-(chloromethyl)-1,3-dioxolan-2-one for professionals in research and drug development. For more detailed information, consulting the cited literature is recommended.

References

- 1. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]

- 2. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-(Chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 | FC145402 [biosynth.com]

- 5. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]

4-(chloromethyl)-1,3-dioxolan-2-one chemical structure and IUPAC name

An In-depth Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one, a versatile building block in organic synthesis.

Chemical Structure and IUPAC Name

4-(chloromethyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative. Its structure consists of a five-membered 1,3-dioxolane ring, featuring a ketone group at the second position and a chloromethyl substituent at the fourth position.

IUPAC Name: 4-(chloromethyl)-1,3-dioxolan-2-one[1]

The chemical structure is as follows:

Physicochemical Properties

A summary of the key quantitative data for 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H5ClO3 | PubChem[2], NIST[1] |

| Molecular Weight | 136.53 g/mol | PubChem[2], Sigma-Aldrich |

| CAS Registry Number | 2463-45-8 | NIST[1], Sigma-Aldrich |

| Appearance | White to off-white solid | --- |

| Melting Point | 67-69 °C | Sigma-Aldrich |

| Boiling Point | 181.03 °C (rough estimate) | ChemBK[3] |

| Density | 1.3647 g/cm³ (rough estimate) | ChemBK[3] |

| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

| SMILES | ClCC1COC(=O)O1 | ChemSynthesis[4] |

Experimental Protocols

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one can be achieved through various routes. A prevalent method involves the cycloaddition of carbon dioxide to epichlorohydrin.

Synthesis from Epichlorohydrin and Carbon Dioxide: [5][6]

This reaction is typically catalyzed by a variety of systems, including metal complexes and ionic liquids.

-

Reactants: Epichlorohydrin (2-(chloromethyl)oxirane) and Carbon Dioxide (CO2).

-

Catalyst: Examples include dicationic ionic liquids with a co-catalyst like zinc bromide or other metal complexes.[5]

-

General Procedure:

-

The epichlorohydrin and catalyst system are charged into a suitable pressure reactor.

-

The reactor is pressurized with carbon dioxide.

-

The reaction mixture is heated and stirred for a specified period. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific catalyst used.

-

Upon completion, the reactor is cooled, and the excess CO2 is vented.

-

The product is then isolated and purified, typically by distillation or recrystallization.

-

Logical Relationships

The following diagram illustrates the key relationships between the chemical's name, its structural representations, and its primary identifiers.

References

- 1. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]

- 2. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Stereochemistry of (R)-4-(chloromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and stereochemistry of (R)-4-(chloromethyl)-1,3-dioxolan-2-one, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This document details the most effective synthetic routes, including enzymatic kinetic resolution and stereoselective synthesis from chiral precursors. It also provides detailed experimental protocols, quantitative data, and methods for stereochemical analysis.

Introduction

(R)-4-(chloromethyl)-1,3-dioxolan-2-one is a key chiral intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the efficacy and safety of the final drug product. This guide explores the primary methods for obtaining this compound in high enantiomeric excess.

Synthetic Routes

Two principal strategies have emerged for the synthesis of enantiomerically pure (R)-4-(chloromethyl)-1,3-dioxolan-2-one:

-

Enzymatic Kinetic Resolution (EKR) of Racemic 4-(chloromethyl)-1,3-dioxolan-2-one: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of the racemic starting material, allowing for the separation of the desired enantiomer.

-

Stereoselective Synthesis from Chiral Precursors: This approach involves the use of an enantiomerically pure starting material, such as (S)-3-chloro-1,2-propanediol, to directly synthesize the target (R)-enantiomer.

The cycloaddition of carbon dioxide to epichlorohydrin is a common method for preparing the racemic 4-(chloromethyl)-1,3-dioxolan-2-one, which can then be subjected to kinetic resolution.[1][2][3][4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. In the case of 4-(chloromethyl)-1,3-dioxolan-2-one, lipases are effective catalysts for the selective hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

A general workflow for this process is outlined below:

This protocol is based on the kinetic resolution of cyclic carbonates derived from glycerol.

Materials:

-

Racemic 4-(chloromethyl)-1,3-dioxolan-2-one

-

Immobilized Lipase (e.g., Novozym® 435)

-

Sodium Phosphate Buffer (0.1 M, pH 7.0)

-

Organic Solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

Prepare a solution of racemic 4-(chloromethyl)-1,3-dioxolan-2-one in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 mmol/L.

-

Add the immobilized lipase (e.g., 4 mg/mL of Novozym® 435).

-

Stir the reaction mixture at a controlled temperature (e.g., 23 °C) for a specified time (e.g., 24 hours).

-

Monitor the reaction progress by periodically analyzing aliquots for conversion and enantiomeric excess (e.e.) of the remaining starting material using chiral GC or HPLC.

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain a mixture of (R)-4-(chloromethyl)-1,3-dioxolan-2-one and the hydrolyzed (S)-enantiomer product.

-

Purify the (R)-4-(chloromethyl)-1,3-dioxolan-2-one from the mixture using column chromatography.

Quantitative Data:

| Enzyme | Conversion (%) | e.e. of (R)-product (%) | Enantiomeric Ratio (E) |

| Pig Liver Esterase | - | - | 38 |

| Novozym® 435 | ~50 | >95 | 49 |

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. Higher E values indicate better separation of the enantiomers.[5]

Stereoselective Synthesis from (S)-3-chloro-1,2-propanediol

An alternative route to (R)-4-(chloromethyl)-1,3-dioxolan-2-one involves the direct cyclization of an enantiomerically pure precursor, (S)-3-chloro-1,2-propanediol. This method avoids the resolution step and can potentially offer higher yields of the desired enantiomer. The cyclization is typically achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole.

The logical flow of this synthetic approach is depicted below:

This is a general procedure inferred from standard methods for the synthesis of cyclic carbonates from diols.

Materials:

-

(S)-3-chloro-1,2-propanediol

-

Triphosgene

-

Pyridine or another suitable base

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve (S)-3-chloro-1,2-propanediol in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene in the same solvent to the cooled diol solution.

-

Add pyridine or another base dropwise to the reaction mixture to neutralize the HCl formed during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield (R)-4-(chloromethyl)-1,3-dioxolan-2-one.

Expected Quantitative Data:

Stereochemical Analysis

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the stereoselective synthesis or resolution. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this analysis.

Chiral Gas Chromatography (GC)

A method for the enantiomeric separation of the structurally similar 4-chloromethyl-2,2-dimethyl-1,3-dioxolane has been established and can be adapted for the target compound.[6]

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID).

-

Chiral Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 min.

-

Ramp: 2.0 °C/min to 150 °C.

-

-

Sample Preparation: Dissolve the sample in methanol.

Method Performance (for the analogous dimethyl compound): [6]

| Parameter | Value |

| Resolution (Rs) | > 1.5 |

| Analysis Time | < 10 minutes |

| Linearity Range | 0.5 - 50.0 mg/L |

| Limit of Detection (LOD) | ~0.07 - 0.08 mg/L |

| Limit of Quantification (LOQ) | ~0.22 - 0.25 mg/L |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation. The selection of the chiral stationary phase (CSP) is critical and often requires screening of different columns. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns are common choices.

-

Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) with different mobile phases (typically mixtures of hexane/isopropanol or other alcohol).

-

Mobile Phase Optimization: Once a column shows some separation, optimize the mobile phase composition (ratio of solvents, additives like trifluoroacetic acid or diethylamine) to improve resolution and analysis time.

-

Method Validation: Validate the optimized method for linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has detailed the primary synthetic routes and analytical methodologies for obtaining enantiomerically pure (R)-4-(chloromethyl)-1,3-dioxolan-2-one. Both enzymatic kinetic resolution and stereoselective synthesis from chiral precursors offer viable pathways to this important building block. The choice of method will depend on factors such as the availability and cost of starting materials and enzymes, as well as the desired scale of production. The provided experimental protocols and analytical methods serve as a strong foundation for researchers and professionals in the field of drug development and fine chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]

- 3. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(chloromethyl)-1,3-dioxolan-2-one, a valuable building block in synthetic organic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectroscopic data for 4-(chloromethyl)-1,3-dioxolan-2-one is summarized below, providing a quantitative snapshot of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.98 - 4.93 | m | - | OCH |

| 4.59 | t | 8.6 | OCH₂ |

| 4.41 | q | - | OCH₂ |

| 3.80 - 3.71 | m | - | ClCH₂ |

¹³C NMR (Carbon-13) Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (carbonate) |

| 77.5 | OCH |

| 68.0 | OCH₂ |

| 45.0 | ClCH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1800 | C=O stretch (carbonate) |

| ~1170 | C-O-C stretch (ester) |

| ~1070 | C-O-C stretch (ether-like) |

| ~760 | C-Cl stretch |

Mass Spectrometry (MS)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of 4-(chloromethyl)-1,3-dioxolan-2-one is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 4-(chloromethyl)-1,3-dioxolan-2-one is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is then placed on the plates or crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection if it is sufficiently volatile, or more commonly, via a gas chromatography (GC) interface for separation and introduction.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(chloromethyl)-1,3-dioxolan-2-one.

Caption: Workflow for the spectroscopic characterization of 4-(chloromethyl)-1,3-dioxolan-2-one.

Physical properties of 4-(chloromethyl)-1,3-dioxolan-2-one melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of the compound 4-(chloromethyl)-1,3-dioxolan-2-one. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document summarizes available data, outlines experimental methodologies for property determination, and illustrates a key synthetic pathway.

Core Physical Properties: Melting and Boiling Points

The physical state and characteristic transition temperatures of 4-(chloromethyl)-1,3-dioxolan-2-one are crucial for its handling, purification, and application in synthetic chemistry. However, a review of available data from commercial suppliers and chemical databases reveals conflicting information regarding its melting point and, consequently, its physical state at ambient temperature.

Data Presentation

The table below summarizes the reported melting and boiling points for 4-(chloromethyl)-1,3-dioxolan-2-one. It is important to note the discrepancy in the reported melting points, which suggests that the compound may exist as either a low-melting solid or a liquid at room temperature. The boiling point is consistently reported as a rough estimate.

| Physical Property | Reported Value | Source Description | Physical State Implication |

| Melting Point | 67-69 °C | Commercial Supplier | Solid at room temperature |

| <-40 °C | Chemical Database[1] | Liquid at room temperature | |

| n/a | Chemical Synthesis Database[2] | Not provided | |

| Boiling Point | 181.03 °C | Chemical Database (rough estimate)[3][4] | Liquid at elevated temperature |

| n/a | Chemical Synthesis Database[2] | Not provided |

Note: "n/a" indicates that the data was not available from the cited source.

The significant difference in the reported melting points highlights the need for careful experimental verification of this property. Researchers utilizing this compound should consider the possibility of it being either a solid or a liquid and handle it accordingly. The appearance is generally described as a colorless to light yellow liquid[1][4].

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the melting and boiling points of 4-(chloromethyl)-1,3-dioxolan-2-one are not detailed in the reviewed literature, standard methodologies for organic compounds can be applied.

Melting Point Determination (for solid samples)

A common and effective method for determining the melting point of a crystalline solid is using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-(chloromethyl)-1,3-dioxolan-2-one is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid samples, the boiling point can be determined using several methods, including simple distillation or the Thiele tube method.

Methodology (Thiele Tube):

-

Sample Preparation: A small volume (a few milliliters) of liquid 4-(chloromethyl)-1,3-dioxolan-2-one is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution through convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Synthesis Pathway of 4-(chloromethyl)-1,3-dioxolan-2-one

A primary route for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO2) to epichlorohydrin. This reaction is of significant interest as it utilizes CO2, a greenhouse gas, as a C1 feedstock. The process is typically catalyzed by various systems, including metal complexes and ionic liquids[5][6].

References

- 1. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [amp.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]

- 5. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-1,3-dioxolan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the available data on the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one, its physical properties, and a representative synthetic workflow.

While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility information can be inferred from synthetic and purification protocols.

Physical Properties of 4-(chloromethyl)-1,3-dioxolan-2-one

A compilation of the key physical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below. These properties are essential for its handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C4H5ClO3 |

| Molecular Weight | 136.53 g/mol |

| CAS Number | 2463-45-8 |

| Appearance | Colorless oil or liquid |

| Melting Point | 67-69 °C |

| Boiling Point | 181.03 °C (rough estimate) |

| Density | 1.3647 g/cm³ (rough estimate) |

| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N |

Qualitative Solubility in Common Organic Solvents

Based on documented synthesis and purification procedures, the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one in various organic solvents can be qualitatively assessed.

High Solubility:

-

Chlorinated Solvents: Dichloromethane and dichloroethane are frequently used as solvents for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, indicating good solubility in these media.

Moderate to Good Solubility:

-

Alcohols: Purification protocols often involve crystallization from mixed alcohol solvents, including methanol, ethanol, isopropanol, and tert-butanol.[1] This suggests that 4-(chloromethyl)-1,3-dioxolan-2-one is soluble in these alcohols, particularly at elevated temperatures.

Practical Implications:

The solubility characteristics of 4-(chloromethyl)-1,3-dioxolan-2-one are critical for its purification. For instance, its solubility in dichloromethane allows for its use as a reaction solvent, while its differential solubility in alcohols at different temperatures enables purification by crystallization.

Experimental Workflow: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one

The following diagram illustrates a common synthetic route for the preparation of 4-(chloromethyl)-1,3-dioxolan-2-one. This workflow is based on procedures described in the scientific literature and patents.

Caption: Synthesis workflow for 4-(chloromethyl)-1,3-dioxolan-2-one.

References

Unlocking the Synthetic Potential: A Technical Guide to the Ring-Opening of 4-(Chloromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a reactive chloromethyl group and a five-membered dioxolanone ring, presents a unique platform for a variety of chemical transformations. While nucleophilic substitution at the chloromethyl group is a well-explored avenue, the ring-opening potential of the dioxolanone ring offers a distinct set of synthetic possibilities, leading to the formation of valuable acyclic structures. This technical guide provides an in-depth exploration of the ring-opening reactions of 4-(chloromethyl)-1,3-dioxolan-2-one, summarizing key reaction pathways, providing experimental insights, and presenting mechanistic diagrams to facilitate a deeper understanding for researchers in the field.

Ring-Opening Reactions: A Gateway to Diverse Functionalities

The 1,3-dioxolan-2-one ring, a cyclic carbonate, is susceptible to cleavage under various conditions, including enzymatic, acidic, and basic catalysis. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, leading to the opening of the five-membered ring and the formation of functionalized glycerol derivatives.

Enzymatic Ring-Opening

Enzymatic hydrolysis offers a mild and selective method for the ring-opening of 4-(chloromethyl)-1,3-dioxolan-2-one. Lipases and esterases are particularly effective in catalyzing the hydrolytic cleavage of the carbonate ester bond. This approach is especially valuable for kinetic resolutions, enabling the separation of enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution

A typical experimental setup for the enzymatic kinetic resolution of racemic 4-(chloromethyl)-1,3-dioxolan-2-one involves the following steps:

-

Reaction Setup: The substrate is dissolved in a suitable buffer solution (e.g., sodium phosphate buffer, 0.1 M, pH 7.0).

-

Enzyme Addition: A specific amount of a selected lipase or esterase (e.g., Pig Liver Esterase or Novozym® 435) is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 23°C) with gentle agitation for a specific duration (e.g., 24 hours).

-

Monitoring and Work-up: The progress of the reaction is monitored by techniques such as chiral HPLC. Upon completion, the products are extracted with an organic solvent and purified.

| Parameter | Condition |

| Substrate Concentration | 10 mmol/L |

| Buffer | 0.1 M Sodium Phosphate, pH 7.0 |

| Enzyme Concentration | 4 mg/mL |

| Temperature | 23°C |

| Reaction Time | 24 h |

Table 1: Typical Reaction Conditions for Enzymatic Kinetic Resolution of 4-(chloromethyl)-1,3-dioxolan-2-one.

The Synthetic Versatility of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, which combines a reactive chloromethyl group with a cyclic carbonate moiety, makes it a versatile reagent for a wide array of chemical transformations. This guide provides an in-depth overview of its core applications, detailed experimental protocols, and its significant role in the synthesis of complex molecules, particularly within the pharmaceutical industry.

The primary utility of 4-(chloromethyl)-1,3-dioxolan-2-one stems from its ability to act as a potent electrophile. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the dioxolanone ring into various molecular scaffolds. This feature is extensively exploited in the development of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented below.

| Property | Value |

| CAS Number | 2463-45-8[1][2] |

| Molecular Formula | C₄H₅ClO₃[1][2][3][4] |

| Molecular Weight | 136.53 g/mol [1][2][3][4] |

| IUPAC Name | 4-(chloromethyl)-1,3-dioxolan-2-one[2] |

| Synonyms | Chloromethyl ethylene carbonate, Carbonic acid 3-chloropropylene ester[5] |

| Appearance | Colorless liquid |

Core Applications in Organic Synthesis

The unique bifunctional nature of 4-(chloromethyl)-1,3-dioxolan-2-one makes it a valuable intermediate for several key synthetic operations.

Synthesis via Carbon Dioxide Fixation

One of the most significant applications of 4-(chloromethyl)-1,3-dioxolan-2-one is its own synthesis, which represents an important route for carbon dioxide (CO₂) utilization. The compound is typically prepared via the cycloaddition of epichlorohydrin and CO₂.[6][7] This reaction is an excellent example of green chemistry, converting a greenhouse gas into a valuable chemical intermediate. The process is often catalyzed by various systems, including metal complexes, ionic liquids, or a combination of tertiary amines and halogenated alkali metal salts, which can achieve high yields and selectivity under moderate, solvent-free conditions.[6]

Caption: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via CO₂ fixation.

Electrophilic Alkylating Agent

The most prominent role of 4-(chloromethyl)-1,3-dioxolan-2-one in multi-step synthesis is as an alkylating agent. The presence of the electron-withdrawing carbonate group enhances the reactivity of the chloromethyl moiety towards nucleophilic attack. This allows for the facile covalent attachment of the dioxolanone ring to a wide range of nucleophiles, including phenols, amines, thiols, and carboxylates.

This reactivity is particularly valuable in the synthesis of prodrugs, where modifying a parent drug with the dioxolanone group can enhance its solubility, bioavailability, or create a cleavable promoiety. For instance, a related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is a key intermediate in the synthesis of sartans like Olmesartan medoxomil and Azilsartan medoxomil.[8]

Caption: Alkylation of various nucleophiles using 4-(chloromethyl)-1,3-dioxolan-2-one.

Intermediate in Pharmaceutical Synthesis

The 1,3-dioxolane and 1,3-dioxolan-2-one moieties are crucial structural features in numerous clinically important drugs.[9] While direct applications of 4-(chloromethyl)-1,3-dioxolan-2-one are proprietary, its structural analogs are key intermediates in the synthesis of antifungal agents and adrenoceptor antagonists.[9][10] For example, the synthesis of triazole antifungal agents like itraconazole and posaconazole involves coupling a functionalized dioxolane intermediate with a triazole-containing aromatic core.[9] These drugs inhibit the fungal enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.[9]

The workflow for incorporating a dioxolane intermediate into a potential API is illustrated below.

Caption: General workflow for API modification using 4-(chloromethyl)-1,3-dioxolan-2-one.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of 4-(chloromethyl)-1,3-dioxolan-2-one.

Protocol 1: Synthesis from Epichlorohydrin and CO₂

This protocol describes a general method for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one catalyzed by a metal complex.[7]

Materials:

-

Epichlorohydrin

-

Carbon Dioxide (CO₂)

-

Catalyst (e.g., Zinc or Cobalt Schiff base complex)

-

High-pressure stainless-steel autoclave reactor

Procedure:

-

Charge the autoclave reactor with epichlorohydrin and the catalyst (e.g., 0.1 mol% relative to the substrate).

-

Seal the reactor and purge it with low-pressure CO₂ two to three times to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0 - 2.0 MPa).

-

Heat the reactor to the target temperature (e.g., 100-120 °C) with constant stirring.

-

Maintain the reaction for a specified time (e.g., 4-12 hours), monitoring the pressure.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

-

The resulting crude product can be purified by vacuum distillation to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.

| Parameter | Condition | Yield (%) | Purity (%) |

| Temperature | 100 - 120 °C | >90 | >98 |

| CO₂ Pressure | 1.0 - 2.0 MPa | ||

| Catalyst Loading | 0.1 - 1.0 mol% | ||

| Reaction Time | 4 - 12 hours |

Note: Optimal conditions may vary depending on the specific catalyst system used.[6][7]

Protocol 2: O-Alkylation of a Phenolic Compound

This protocol provides a representative procedure for the alkylation of a phenol using 4-(chloromethyl)-1,3-dioxolan-2-one.

Materials:

-

Phenolic substrate (e.g., 4-nitrophenol)

-

4-(chloromethyl)-1,3-dioxolan-2-one

-

Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., anhydrous N,N-Dimethylformamide, DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

-

Add a solution of 4-(chloromethyl)-1,3-dioxolan-2-one (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

4-(chloromethyl)-1,3-dioxolan-2-one should be handled with care in a well-ventilated fume hood. It is classified as a poison by ingestion and may have reproductive effects.[5][11] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[5][11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-(chloromethyl)-1,3-dioxolan-2-one is a versatile and highly valuable reagent in organic synthesis. Its efficient preparation via CO₂ fixation aligns with the principles of green chemistry, while its reactivity as an alkylating agent provides a robust method for introducing the functionalized cyclic carbonate moiety into diverse molecular architectures. These attributes have established it as a key building block in the pharmaceutical and fine chemical industries, enabling the synthesis of complex and biologically active compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full synthetic potential of this powerful intermediate.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]

- 3. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 | FC145402 [biosynth.com]

- 5. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cas 2463-45-8,1,3-Dioxolan-2-one, 4-(chloromethyl)- | lookchem [lookchem.com]

Safety, handling, and toxicity information for 4-(chloromethyl)-1,3-dioxolan-2-one

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-(chloromethyl)-1,3-dioxolan-2-one

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

4-(chloromethyl)-1,3-dioxolan-2-one (CAS No: 2463-45-8) is a chemical intermediate used in various synthetic applications.[1] Its structure, incorporating a reactive chloromethyl group and a cyclic carbonate, makes it a versatile building block but also necessitates careful handling due to its inherent toxicity and reactivity. This guide synthesizes available data on its safety, handling, and toxicological profile to promote its safe use in a laboratory setting.

Hazard Identification and GHS Classification

The primary acute hazard associated with 4-(chloromethyl)-1,3-dioxolan-2-one is oral toxicity.[2][3] It is classified under the Globally Harmonized System (GHS) as acutely toxic if ingested.[2] While specific data for skin and eye irritation for this exact compound is limited, structurally similar compounds are known irritants, warranting caution.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Pictogram | Hazard Statement |

|---|

| Acute Toxicity, Oral | Category 4 | Warning | | H302: Harmful if swallowed[2] |

Table 2: GHS Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. | |

| Storage | No specific storage statements provided. Standard safe chemical storage applies. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physicochemical Properties

Understanding the physical properties of a substance is critical for safe handling and storage.

Table 3: Physicochemical Data for 4-(chloromethyl)-1,3-dioxolan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅ClO₃ | [2][5][6] |

| Molecular Weight | 136.53 g/mol | [5][6][7] |

| CAS Number | 2463-45-8 | [5][6][8] |

| Appearance | Colorless to light yellow Liquid | [3] |

| Melting Point | 67-69 °C | [8] |

| Boiling Point | 181.03 °C (rough estimate) | [3][9] |

| Density | 1.3647 g/cm³ (rough estimate) |[3][9] |

Toxicological Information

The primary toxicological concern is acute toxicity following ingestion.[3][6] It is described as a poison by ingestion.[3][6]

Health Effects:

-

Acute Oral Toxicity: The substance is harmful if swallowed, with a reported oral LD50 in rats of 80 mg/kg.[3]

-

Decomposition Hazards: When heated to decomposition, it may emit toxic fumes of hydrogen chloride (HCl).[3][6]

Table 4: Quantitative Toxicity Data

| Test | Species | Route | Value | Reference |

|---|

| LD50 | Rat | Oral | 80 mg/kg |[3] |

No detailed information regarding specific mechanisms of toxicity or signaling pathways was found in the available literature. The toxicity is likely related to the alkylating nature of the chloromethyl group or hydrolysis products.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

-

An eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact.[12]

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, use a NIOSH/MSHA-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[10]

-

A storage temperature of 2-8°C is recommended.[3]

-

Keep containers tightly sealed and away from incompatible materials.[10]

Emergency and First Aid Procedures

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water. Immediately call a poison control center or physician. Do not induce vomiting.[10]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[10] Remove contaminated clothing and wash before reuse.[10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

Spill Management:

-

Evacuate personnel from the area.

-

Wear full PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

-

Do not allow the chemical to enter drains.[13]

Experimental Protocols: Methodology Overview

While the specific experimental details for the cited LD50 value are not available, a typical acute oral toxicity study would follow a standardized guideline, such as OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

General Protocol for an Acute Oral Toxicity Study (Illustrative):

-

Animal Selection: Healthy, young adult laboratory rats (e.g., Sprague-Dawley strain) are chosen and acclimated to laboratory conditions.

-

Dose Formulation: The test substance, 4-(chloromethyl)-1,3-dioxolan-2-one, is prepared in a suitable vehicle (e.g., corn oil or water) at predetermined concentrations.

-

Administration: A single dose of the substance is administered to the animals via oral gavage. The study typically uses a stepwise procedure with a group of animals (e.g., 3) at each step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes. Intensive observation occurs for the first several hours post-dosing and continues daily for a total of 14 days.

-

Endpoint: The primary endpoint is mortality. The LD50 value is determined from the dose at which 50% of the test animals die.

-

Pathology: At the end of the observation period, a gross necropsy is performed on all surviving animals to identify any treatment-related pathological changes.

Workflow Visualization

While this system cannot generate image files, the following workflow for responding to a chemical spill can be rendered using any standard Graphviz DOT language interpreter.

Caption: Logical workflow for a chemical spill response.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]

- 4. 4-Chloro-1,3-dioxolan-2-one | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]

- 7. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(chloromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(chloromethyl)-1,3-dioxolan-2-one, a key intermediate in pharmaceutical synthesis. Understanding the thermal properties of this compound is critical for ensuring safety, optimizing reaction conditions, and maintaining product purity during its use in drug development and manufacturing.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing thermal stability. Based on data from related cyclic carbonates, a multi-stage decomposition is expected for 4-(chloromethyl)-1,3-dioxolan-2-one. The initial decomposition is likely to commence at temperatures around 200°C.

Table 1: Anticipated Thermogravimetric Analysis (TGA) Data for 4-(chloromethyl)-1,3-dioxolan-2-one

| Parameter | Expected Value |

| Onset Decomposition Temp. | ~ 200 - 220 °C |

| Decomposition Stage 1 | ~ 220 - 300 °C |

| Weight Loss (Stage 1) | Corresponds to loss of HCl and CO₂ |

| Decomposition Stage 2 | > 300 °C |

| Weight Loss (Stage 2) | Fragmentation of the remaining organic structure |

| Final Residue at 600°C | Minimal |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be used to determine melting points and detect exothermic or endothermic decomposition events. For 4-(chloromethyl)-1,3-dioxolan-2-one, DSC would reveal its melting point and any energetic events associated with its decomposition.

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for 4-(chloromethyl)-1,3-dioxolan-2-one

| Parameter | Expected Observation |

| Melting Point (Tₘ) | Sharp endothermic peak |

| Decomposition | Broad exothermic or endothermic peaks following melting |

| Enthalpy of Decomposition (ΔHₑ) | Can be calculated from the peak area |

Decomposition Pathway

When subjected to elevated temperatures, 4-(chloromethyl)-1,3-dioxolan-2-one is expected to decompose, releasing toxic fumes, including hydrogen chloride (HCl)[1]. The decomposition pathway likely involves the initial elimination of HCl, followed by the breakdown of the cyclic carbonate structure.

A plausible decomposition pathway can be initiated by the cleavage of the C-Cl bond, which is typically the most labile bond in such structures. This can be followed by a rearrangement and elimination of carbon dioxide, a common decomposition product of cyclic carbonates.

Caption: Proposed thermal decomposition pathway for 4-(chloromethyl)-1,3-dioxolan-2-one.

Experimental Protocols

The following are detailed methodologies for conducting thermal analysis of 4-(chloromethyl)-1,3-dioxolan-2-one. These protocols are designed with safety as a primary concern due to the potential evolution of corrosive and toxic gases.

Thermogravimetric Analysis (TGA) Experimental Protocol

This protocol outlines the steps for determining the thermal stability and decomposition profile of 4-(chloromethyl)-1,3-dioxolan-2-one using TGA.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology Details:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(chloromethyl)-1,3-dioxolan-2-one into an alumina crucible.

-

Instrumentation: Utilize a thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

-

Purge Gas: Employ an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (approx. 25°C) to 600°C at a constant heating rate of 10°C/min.

-

Data Collection: Continuously monitor the sample weight as a function of temperature. If using an evolved gas analysis system, simultaneously collect mass spectra or infrared spectra of the off-gases.

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve. Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates for each stage. Quantify the percentage weight loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Experimental Protocol

This protocol details the procedure for characterizing the melting behavior and thermal decomposition energetics of 4-(chloromethyl)-1,3-dioxolan-2-one using DSC.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology Details:

-

Sample Preparation: Weigh 2-5 mg of 4-(chloromethyl)-1,3-dioxolan-2-one into a hermetically sealed aluminum pan to contain any evolved gases and prevent contamination of the instrument.

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Purge Gas: Maintain an inert atmosphere using nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 400°C at a heating rate of 10°C/min.

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Identify the melting point (Tₘ) from the onset of the endothermic melting peak. Determine the temperatures of any exothermic or endothermic events associated with decomposition. Calculate the enthalpy changes (ΔH) for these transitions by integrating the peak areas.

Applications in Drug Development

4-(chloromethyl)-1,3-dioxolan-2-one is a valuable building block in the synthesis of various pharmaceuticals. Its bifunctional nature, containing both a reactive chloromethyl group and a cyclic carbonate, allows for its use in constructing complex molecular architectures. A notable application is in the synthesis of oxazolidinone antibiotics, such as Linezolid, which are effective against multi-drug-resistant bacteria. A thorough understanding of its thermal stability is paramount to ensure the safety and efficiency of these synthetic processes on an industrial scale.

Safety Considerations

Given its chlorinated nature and the potential to release HCl upon decomposition, 4-(chloromethyl)-1,3-dioxolan-2-one should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All heating and decomposition experiments should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous chemical waste.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one

Topic: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from Epichlorohydrin and CO2

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a valuable chemical intermediate. Its utility stems from the presence of two reactive functional groups: a cyclic carbonate and a chloromethyl group. This structure makes it a versatile building block in organic synthesis. The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) to epoxides is a prime example of green and atom-economical chemistry.[1] This reaction utilizes CO2, an abundant and non-toxic C1 feedstock, to produce high-value chemicals.[2] These cyclic carbonates are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers and pharmaceuticals.[3] This document provides a detailed overview of the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2, focusing on catalytic systems, experimental protocols, and reaction mechanisms.

Reaction Scheme and Catalysis

The core reaction is the [3+2] cycloaddition of carbon dioxide to epichlorohydrin. This process is typically catalyzed to achieve high yields and selectivity under manageable conditions. A variety of catalysts have been developed, including metal complexes, organic bases, and, most notably, ionic liquids (ILs).[1][2][4]

Ionic liquids are particularly effective due to their negligible vapor pressure, thermal stability, and tunable nature.[2] Often, a co-catalyst such as zinc bromide is used in conjunction with ionic liquids to enhance catalytic activity.[3] The general mechanism involves a nucleophilic attack on the epoxide ring, followed by the insertion of CO2 and subsequent ring closure.

Catalytic Reaction Mechanism

The synthesis is typically facilitated by a catalyst that promotes the ring-opening of the epoxide. The following diagram illustrates a generally accepted mechanism for the cycloaddition reaction catalyzed by an ionic liquid with a halide anion (e.g., Br⁻).

Summary of Experimental Data

The efficiency of the synthesis is highly dependent on the choice of catalyst, temperature, pressure, and reaction time. The following table summarizes quantitative data from various studies.

| Catalyst | Co-catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Yield / Conversion | Selectivity (%) | Reference |

| 1-Alkyl-3-methyl imidazolium salts | ZnBr₂ | 60 - 140 | 0.928 | 6 | - (Conversion) | ~100 | [3] |

| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | None | 90 | 0.65 | 2 | 94% (Yield) | 97 | [5] |

| Amine-functionalized ionic liquid (AFIL) | None | 80 | 0.1 (Atmospheric) | 6 | 94% (Yield) | - | [2] |

| Imidazolium-organoboron catalyst (IBC8) | DMAP | 100 | 1.6 | 2 | 97% (Yield) | 98.9 | [6] |

| ZIF-8 | None | - | - | 18 | 96% (Yield) | 97 | [5] |

Detailed Experimental Protocols

Below are representative protocols for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one in a batch reactor.

Protocol 1: Ionic Liquid Catalyzed Synthesis

This protocol is adapted from procedures utilizing ionic liquids as catalysts.[2][3]

Materials:

-

Epichlorohydrin (10 mmol, 0.925 g)

-

Amine-functionalized ionic liquid (AFIL) catalyst (1 mol%, 0.1 mmol)[2]

-

Carbon Dioxide (CO2), high purity

-

50 mL stainless steel autoclave with a magnetic stirrer

Procedure:

-

Reactor Charging: Add epichlorohydrin (10 mmol) and the AFIL catalyst (0.1 mmol) to the 50 mL stainless steel autoclave.[2]

-

Purging: Seal the autoclave and purge it several times with low-pressure CO2 to remove air.

-

Pressurization: Pressurize the reactor with CO2 to the desired pressure (e.g., atmospheric pressure, 0.1 MPa).[2]

-

Heating and Reaction: Heat the autoclave to the target temperature (e.g., 80°C) while stirring the mixture (e.g., 300 rpm).[2][3]

-

Reaction Monitoring: Maintain the reaction conditions for a set duration (e.g., 3-6 hours). The yield can be monitored over time by taking samples, if the reactor allows.[2]

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess CO2 in a fume hood.

-

Product Analysis: Open the reactor and collect the product mixture. Analyze the product yield and purity using gas chromatography (GC) or infrared (IR) spectroscopy. The formation of the cyclic carbonate can be confirmed by a characteristic carbonyl band around 1800 cm⁻¹ in the IR spectrum.[3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis protocol.

Applications in Research and Drug Development

4-(Chloromethyl)-1,3-dioxolan-2-one is an important intermediate in the synthesis of pharmaceuticals and fine chemicals.[3] The chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of the dioxolanone moiety into larger molecules. This is particularly relevant in drug development, where cyclic carbonates can act as protected forms of diols or as reactive precursors for creating other functional groups. For instance, related dioxolone structures are key intermediates in the synthesis of antiviral and antibiotic medications.[7]

Conclusion

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 represents a highly efficient and environmentally conscious chemical process. The use of advanced catalysts, particularly ionic liquids, allows for high yields and selectivities under relatively mild conditions. The detailed protocols and compiled data in this note serve as a valuable resource for researchers aiming to utilize this versatile intermediate in their synthetic endeavors, from fundamental research to complex pharmaceutical manufacturing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]

- 3. kiche.or.kr [kiche.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols for the Catalytic Cycloaddition of CO2 to Epichlorohydrin

For the Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one

This document provides detailed application notes and experimental protocols for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the catalytic cycloaddition of carbon dioxide (CO2) to epichlorohydrin. This synthesis is a prime example of green chemistry, utilizing CO2 as a renewable C1 feedstock in a 100% atom-economical reaction. The resulting product is a valuable intermediate in the pharmaceutical and fine chemical industries.

Introduction

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions while producing valuable chemicals. One of the most successful strategies is the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. 4-(chloromethyl)-1,3-dioxolan-2-one, the product of CO2 addition to epichlorohydrin, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its versatile reactivity allows for the introduction of a five-membered heterocyclic ring into larger molecules, a common motif in many drug candidates. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary information to effectively perform and optimize this important reaction.

Reaction Overview and Mechanism

The cycloaddition of CO2 to epichlorohydrin is a catalyzed reaction that proceeds through a multi-step mechanism. Generally, the process involves the activation of the epoxide by a Lewis acid or hydrogen bond donor, followed by a nucleophilic attack to open the epoxide ring. The resulting intermediate then reacts with CO2, and a subsequent intramolecular cyclization yields the desired cyclic carbonate.

The general mechanism involves:

-

Epoxide Activation: A catalyst, often a metal-based Lewis acid or an organocatalyst, coordinates with the oxygen atom of the epichlorohydrin, polarizing the C-O bond and making the carbon atoms more susceptible to nucleophilic attack.

-

Nucleophilic Ring-Opening: A nucleophile, which can be a halide anion from a co-catalyst (like a quaternary ammonium salt) or a part of the catalyst itself, attacks one of the carbon atoms of the activated epoxide ring, leading to its opening.

-

CO2 Insertion: The resulting halo-alkoxide intermediate attacks a molecule of carbon dioxide.

-

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the five-membered ring of 4-(chloromethyl)-1,3-dioxolan-2-one, regenerating the nucleophile for the next catalytic cycle.

Data Presentation: Catalyst Performance

The choice of catalyst is crucial for the efficient synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. A variety of catalytic systems have been developed, each with its own set of optimal reaction conditions. The following tables summarize the performance of different catalysts under various conditions.

Table 1: Performance of Various Catalytic Systems

| Catalyst | Co-catalyst/Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| Amine-functionalized ionic liquid (AFIL) | None (solvent-free) | 80 | 0.1 | 6 | >95 | 94 | >99 | [2] |

| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | None (solvent-free) | 100 | 2.0 | 4 | 98.5 | 98.5 | >99 | [3] |

| Zinc bromide (ZnBr2) | 1,3-bis(3-methylimidazolium-1-yl)hexane dibromide | 50-110 | - | - | - | - | - | [4] |

| Silica supported dinuclear catalyst Cu2(OAc)2/SiO2 | 4-(dimethylamino)pyridine (DMAP) | 80 | 2 | 14 | 90 | - | 100 | [5] |

| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | None (solvent-free) | 90 | 0.65 | 2 | 90 | 94 | 97 | [6] |

| Zirconium-doped Zeolitic Imidazolate Framework (Zr/ZIF-8) | None (solvent-free) | 80 | 1.1 | 12 | 93 | 68 | - | [7] |

| Azo-Schiff base metal complexes | None (solvent-free) | 100 | 1.0 | 24 | ~95 | ~95 | >99 | [8] |

Experimental Protocols

This section provides a general protocol for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. It is important to note that specific conditions may need to be optimized depending on the chosen catalytic system.

General Procedure for Catalytic Cycloaddition

Materials:

-

Epichlorohydrin (ECH)

-

Catalyst (e.g., ionic liquid, metal complex)

-

Co-catalyst (if required)

-

Carbon Dioxide (high purity)

-

Solvent (if required, though solvent-free is often preferred)

-

High-pressure stainless-steel autoclave reactor with magnetic stirring

-

Temperature and pressure controllers

Protocol:

-

Reactor Preparation: Ensure the autoclave reactor is clean and dry. For a typical reaction, a 50 mL or 100 mL reactor is suitable.

-

Charging the Reactor:

-

Sealing and Purging: Seal the reactor and purge it several times with low-pressure CO2 to remove any air.

-

Pressurization: Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 0.1 - 2.0 MPa).[2][5]

-

Reaction:

-

Cooling and Depressurization:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully and slowly vent the excess CO2.

-

-

Product Isolation and Purification:

-

Open the reactor and transfer the crude product mixture.

-

If a solid catalyst was used, it can be separated by filtration or centrifugation.

-

If an ionic liquid was used, the product can often be extracted with a suitable solvent like diethyl ether, followed by filtration to remove the ionic liquid.[2]

-

The crude product can be purified by vacuum distillation.

-

Product Characterization

The identity and purity of the synthesized 4-(chloromethyl)-1,3-dioxolan-2-one can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1800 cm-1 is characteristic of the cyclic carbonate.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

Visualizations

Reaction Pathway

Caption: General mechanism for the catalytic cycloaddition of CO2 to epichlorohydrin.

Experimental Workflow

References

- 1. Page loading... [guidechem.com]

- 2. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]

- 3. kiche.or.kr [kiche.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Experimental protocol for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one by distillation

Application Note: Purification of 4-(chloromethyl)-1,3-dioxolan-2-one by Vacuum Distillation

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one using vacuum distillation. This method is crucial for removing non-volatile impurities and other contaminants with significantly different boiling points, yielding a product of high purity suitable for further synthetic applications.

Physicochemical Properties & Safety Data

A summary of the key physical and chemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented below. This data is essential for planning the distillation process and for the safe handling of the compound. Note that some physical properties are estimates, and conflicting data exists regarding its physical state at room temperature. While some sources describe it as a colorless to light yellow liquid, others provide a melting point of 67-69°C.[1][2] The protocol assumes the compound is in a liquid or low-melting solid state.

Table 1: Physicochemical Data for 4-(chloromethyl)-1,3-dioxolan-2-one

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₃ | [1][3] |

| Molecular Weight | 136.53 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Estimated Boiling Point | 181.03°C (at atmospheric pressure) | [1][5] |

| Reported Boiling Point | 91-93°C at 2 mmHg (for a similar compound) | [6][7][8] |

| Estimated Density | 1.3647 g/cm³ | [1][5] |

| Estimated Refractive Index | 1.4320 | [1][5] |

| Storage Temperature | 2-8°C | [1] |

Safety Precautions:

-

Hazard: 4-(chloromethyl)-1,3-dioxolan-2-one is poisonous by ingestion.[1] When heated to decomposition, it may emit toxic hydrogen chloride fumes.[1]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Handle all chemicals with care and consult the Material Safety Data Sheet (MSDS) before starting any work.

Experimental Protocol: Vacuum Distillation

This protocol details the purification of crude 4-(chloromethyl)-1,3-dioxolan-2-one. Distillation under reduced pressure is recommended to prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation.[6][9]

2.1 Materials and Equipment

-

Crude 4-(chloromethyl)-1,3-dioxolan-2-one

-

Round-bottom flask (distillation flask)

-

Short-path distillation head with condenser and vacuum connection

-

Receiving flasks (multiple, for collecting fractions)

-

Thermometer and adapter

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Vacuum pump

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Manometer or vacuum gauge

-

Glass wool for insulation (optional)

-

Anhydrous sodium sulfate or magnesium sulfate (for optional pre-treatment)